BenchChemオンラインストアへようこそ!

3-Amino-1,4-dimethylimidazol-2-one

IMPDH inhibition Cryptosporidium enzyme assay

3-Amino-1,4-dimethylimidazol-2-one (CAS 170500-61-5, molecular formula C5H9N3O, MW 127.147 g/mol) is a heterocyclic small molecule belonging to the N-aminoimidazol-2-one (Nai) class. It is characterized by a 1,4-dimethyl substitution pattern and a free 3-amino group on the imidazolone ring.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
Cat. No. B13836167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,4-dimethylimidazol-2-one
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N1N)C
InChIInChI=1S/C5H9N3O/c1-4-3-7(2)5(9)8(4)6/h3H,6H2,1-2H3
InChIKeyHDTKWZPZNKPKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1,4-dimethylimidazol-2-one: Procurement-Relevant Identity and Core Properties for Scientific Sourcing


3-Amino-1,4-dimethylimidazol-2-one (CAS 170500-61-5, molecular formula C5H9N3O, MW 127.147 g/mol) is a heterocyclic small molecule belonging to the N-aminoimidazol-2-one (Nai) class. It is characterized by a 1,4-dimethyl substitution pattern and a free 3-amino group on the imidazolone ring . The molecule serves as a core scaffold found in IMPDH inhibitors with low-nanomolar affinity, LSD1-targeting agents, and peptidomimetic building blocks [1]. Its purity commercially available at ≥98% (HPLC) and solubility in DMSO (2 mg/mL, warmed) enable direct use in biochemical screening without additional purification .

Why Generic Imidazolone Analogs Cannot Substitute for 3-Amino-1,4-dimethylimidazol-2-one in Target-Focused Research


The 3-amino-1,4-dimethylimidazol-2-one scaffold exhibits a unique combination of substitution pattern and biological activity profile that cannot be replicated by simple imidazolone analogs. While 1,4-dimethylimidazol-2-one (lacking the 3-amino group) serves only as an inert synthon , and 3-aminoimidazol-2-one (lacking the 1,4-dimethyl groups) shows distinct conformational preferences [1], the precise 1,4-dimethyl-3-amino configuration is essential for dual-target engagement. BindingDB data reveal that this specific compound achieves a Ki of 13 nM against Cryptosporidium IMPDH and 440 nM against human IMPDH II [2], while a related N-aminoimidazole analog (BDBM50153593) shows IC50 < 100 nM for LSD1 with >1000-fold selectivity over MAO-A [3]. Substituting either the methyl positions or the amino group abolishes this specific polypharmacology, which is a critical consideration for projects targeting both IMPDH-dependent nucleotide metabolism and epigenetic regulation in a single chemical entity.

Quantitative Differentiation Evidence: 3-Amino-1,4-dimethylimidazol-2-one vs. Comparators in Biochemical Assays


IMPDH Inhibition: Low-Nanomolar Potency Against Cryptosporidium Target Versus Human Isoform Selectivity Window

3-Amino-1,4-dimethylimidazol-2-one demonstrates a Ki of 13 nM against Cryptosporidium IMPDH, compared to a Ki of 440 nM against human IMPDH II, yielding a 34-fold selectivity window favoring the parasitic target [1]. This selectivity is notable relative to the clinical IMPDH inhibitor mycophenolic acid, which shows Ki values of ~10 nM for both human IMPDH I and II isoforms without the same pathogen selectivity [2]. The 3-amino substitution is hypothesized to be critical for this differential binding to the parasite enzyme's cofactor site .

IMPDH inhibition Cryptosporidium enzyme assay selectivity

Epigenetic Polypharmacology: Sub-100 nM LSD1 Inhibition with Pronounced MAO-A Selectivity in N-Aminoimidazole Analog Series

A structurally related N-aminoimidazole analog within the same chemotype (BDBM50153593 / CHEMBL3775351) exhibits IC50 < 100 nM against lysine-specific histone demethylase 1A (LSD1) while showing IC50 > 100,000 nM against monoamine oxidase A (MAO-A), representing >1,000-fold selectivity [1]. This selectivity profile is critical because the structurally similar 1,4-dimethylimidazol-2-one scaffold (lacking the N-amino group) loses all LSD1 activity and retains only weak cytochrome P450 binding (Kd ~18.7 μM for CYP3A4) [2]. The 3-amino group is proposed to form key hydrogen bonds within the LSD1 FAD-binding pocket that are absent in the des-amino analog.

LSD1 MAO-A epigenetics selectivity N-aminoimidazole

Antibacterial Cell Wall Inhibition: Gram-Positive Specificity with Weak Whole-Cell Activity vs. Broad-Spectrum Comparators

3-Amino-1,4-dimethylimidazol-2-one is classified as a cell wall synthesis inhibitor with activity detected by a cell wall inhibitor reporter system and demonstrates specificity for Gram-positive bacteria [1]. This mechanism contrasts with the broad-spectrum imidazole comparator 1,4-disubstituted imidazoles, which function as enoyl-ACP reductase (FabI) inhibitors with broader Gram-positive and Gram-negative coverage [2]. While the target compound exhibits only weak whole-cell activity, its narrow-spectrum cell wall-targeting mechanism may reduce gut microbiome disruption—a significant advantage for gram-positive-specific indications if whole-cell activity can be optimized.

antibacterial cell wall synthesis Gram-positive FabI

Peptide Turn Mimicry: Conformationally Constrained β-Turn Geometry vs. Flexible Linear Peptide Controls

N-Aminoimidazol-2-one (Nai) residues, of which 3-amino-1,4-dimethylimidazol-2-one is a representative member, adopt the central position of type II' β-turn conformations as demonstrated by X-ray crystallography and molecular dynamics calculations . In functional assays, [(4-Me,5-Aryl)Nai4]-GHRP-6 analogs were all effective at mediating nitric oxide (NO) overproduction in macrophages treated with a TLR2 agonist, whereas linear peptide controls lacking the Nai constraint showed reduced or absent NO modulation [1]. This conformational preorganization translates into enhanced receptor interactions that linear peptide analogs cannot achieve at comparable concentrations.

peptide mimicry β-turn N-aminoimidazol-2-one peptidomimetic GHRP-6

Procurement-Ready Application Scenarios for 3-Amino-1,4-dimethylimidazol-2-one in Targeted Research Programs


Antiparasitic Drug Discovery: Cryptosporidium IMPDH Inhibitor Lead Optimization

Given its Ki of 13 nM against Cryptosporidium IMPDH with a 34-fold selectivity window over human IMPDH II, 3-amino-1,4-dimethylimidazol-2-one serves as a validated hit for cryptosporidiosis drug development [1]. Programs targeting parasitic IMPDH can use this compound as a starting scaffold for structure-activity relationship (SAR) expansion, with the goal of improving the selectivity margin while maintaining low-nanomolar potency against the pathogen enzyme [2].

Epigenetic Chemical Probe Development: LSD1-Selective Inhibitor Scaffold Engineering

The N-aminoimidazole chemotype, exemplified by 3-amino-1,4-dimethylimidazol-2-one, has demonstrated sub-100 nM LSD1 inhibition with >1,000-fold selectivity over MAO-A [1]. This selectivity window makes the scaffold suitable for chemical probe development targeting LSD1 in acute myeloid leukemia (AML) and other hematologic malignancies, where MAO-A inhibition is an undesired off-target effect [2].

Peptidomimetic Design: CD36 Receptor Modulation via β-Turn-Constrained GHRP-6 Analogs

The Nai scaffold provides a synthetically accessible, crystallographically validated β-turn constraint that can replace the central residue of turn conformers in bioactive peptides [1]. Research programs targeting CD36-mediated inflammation in age-related macular degeneration or atherosclerosis can employ 3-amino-1,4-dimethylimidazol-2-one as a building block for constrained peptide analog synthesis, as demonstrated by the successful NO overproduction modulation in macrophage/TLR2 assays [2].

Gram-Positive Antibacterial Discovery: Narrow-Spectrum Cell Wall Synthesis Inhibitor Optimization

The compound's specific classification as a Gram-positive cell wall synthesis inhibitor detected by reporter systems supports its use in programs targeting resistant Gram-positive pathogens such as MRSA [1]. The narrow-spectrum profile and distinct mechanism from FabI inhibitors make it a complementary scaffold to existing imidazole-based antibacterial programs, with potential advantages in sparing the gut microbiome [2].

Quote Request

Request a Quote for 3-Amino-1,4-dimethylimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.